molecular formula C5H8ClN3 B12331402 6-Methylpyridazin-3-ylamine CAS No. 69184-73-2

6-Methylpyridazin-3-ylamine

Cat. No.: B12331402
CAS No.: 69184-73-2
M. Wt: 145.59 g/mol
InChI Key: YMILTSYUXJFHJZ-UHFFFAOYSA-N
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Description

6-Methylpyridazin-3-ylamine is an organic compound with the molecular formula C5H7N3 It is a derivative of pyridazine, characterized by a methyl group at the 6th position and an amino group at the 3rd position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridazin-3-ylamine typically involves the reaction of 6-methylpyridazine with ammonia or an amine source. One common method includes the use of 6-methylpyridazine-3-carboxylic acid as a starting material, which undergoes amination to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridazin-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazines, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methylpyridazin-3-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methylpyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Methylpyridazin-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

69184-73-2

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

6-methylpyridazin-3-amine;hydrochloride

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3,(H2,6,8);1H

InChI Key

YMILTSYUXJFHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N.Cl

Origin of Product

United States

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